Rupicolin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41653-82-1 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3aR,4S,6aS,9aR,9bS)-4,6a-dihydroxy-6,9-dimethyl-3-methylidene-4,7,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O4/c1-7-4-5-15(18)8(2)6-10(16)11-9(3)14(17)19-13(11)12(7)15/h4,6,10-13,16,18H,3,5H2,1-2H3/t10-,11+,12+,13-,15+/m0/s1 |
InChI Key |
ALNCFDHHBVHAKC-IHWVXMPCSA-N |
SMILES |
CC1=CCC2(C1C3C(C(C=C2C)O)C(=C)C(=O)O3)O |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]1[C@@H]3[C@@H]([C@H](C=C2C)O)C(=C)C(=O)O3)O |
Canonical SMILES |
CC1=CCC2(C1C3C(C(C=C2C)O)C(=C)C(=O)O3)O |
Other CAS No. |
41653-82-1 |
Synonyms |
rupicolin A |
Origin of Product |
United States |
Origin and Isolation Methodologies for Rupicolin a Research
Botanical Sources and Distribution Relevant to Rupicolin A Discovery
This compound, a sesquiterpene lactone, was first identified in the plant Artemisia tripartita subsp. rupicola Beetle, a member of the Asteraceae family. mdpi.com Since its initial discovery, this compound has been found in various other plant species, primarily within the genera Achillea and Artemisia. mdpi.comnih.gov The occurrence of rupicolins in numerous Achillea species has led to the suggestion that they could serve as a valuable chemotaxonomic marker for the genus. mdpi.com
Phytochemical investigations have confirmed the presence of this compound in the following species:
Achillea grandifolia : This species, endemic to the Balkan Peninsula and parts of Turkey, has been shown to be a rich source of this compound, which is found in both its inflorescences and leaves. mdpi.com
Achillea setacea nih.gov
Achillea clavennae : Extracts of this plant have yielded this compound and related compounds. researchgate.net
Achillea millefolium (common yarrow) nih.gov
Artemisia xerophytica nih.gov
Artemisia integrifolia researchgate.net
The distribution of these plant genera is widespread across the Northern Hemisphere, encompassing regions of North America, Europe, and Asia. mdpi.com For instance, the Artemisia genus comprises approximately 500 species distributed globally. mdpi.com
Table 1: Botanical Sources of this compound
| Genus | Species | Plant Part |
| Achillea | A. grandifolia | Inflorescences, Leaves |
| A. setacea | Not specified | |
| A. clavennae | Aerial parts | |
| A. millefolium | Aerial parts | |
| Artemisia | A. tripartita | Not specified |
| A. xerophytica | Not specified | |
| A. integrifolia | Not specified |
Advanced Isolation Techniques for this compound from Natural Sources
The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction. A common method involves the air-drying of plant material, such as the flowers and leaves of Achillea grandifolia, followed by successive extraction at room temperature. mdpi.com This is often done using a solvent mixture, for example, petroleum ether, ether, and methanol (B129727) in a 1:1:1 ratio. mdpi.comresearchgate.net After the initial extraction, the resulting mixture is typically washed with brine, and the aqueous layer is re-extracted with a solvent like ethyl acetate. mdpi.com The organic layer is then dried and concentrated under reduced pressure to yield a viscous mass containing a mixture of compounds. mdpi.com
Solvent choice is a critical factor in the extraction process, with ethanol (B145695) and methanol being commonly used due to their ability to extract a wide range of polar and nonpolar compounds. nih.gov
Following extraction, various techniques are employed to isolate this compound from the crude extract. These advanced techniques are crucial for obtaining the pure compound necessary for detailed structural analysis and bioactivity studies.
Key Isolation Techniques:
Solvent Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases.
Column Chromatography: A fundamental technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Solvents of increasing polarity are used to elute different compounds at different rates. researchgate.net
Sephadex Column Chromatography: This size-exclusion chromatography method separates molecules based on their size. It has been used in the purification of fractions containing this compound. mdpi.com
Semi-preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution chromatographic technique used for the final purification of this compound from complex fractions. mdpi.com
Chromatographic Separation Strategies in this compound Research
Chromatographic techniques are central to the successful isolation and purification of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bnmv.ac.in
In the context of this compound research, a combination of chromatographic strategies is typically employed:
Gravity Column Chromatography: This is an initial, large-scale separation method. For instance, a methylene (B1212753) chloride extract of Artemisia has been subjected to chromatographic separation to yield this compound. koreascience.kr The crude extract is often loaded onto a silica gel column and eluted with solvent mixtures of increasing polarity, such as dichloromethane-methanol. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a vital analytical tool used to monitor the separation process in column chromatography. researchgate.net It helps in identifying the fractions that contain the desired compound.
Semi-preparative High-Performance Liquid Chromatography (HPLC): This technique is instrumental in the final purification stages. Fractions obtained from column chromatography are further fractionated using semi-preparative HPLC. For example, a fraction from a silica gel column was subjected to semi-preparative HPLC with a methanol-water mixture as the eluent to isolate pure this compound. mdpi.com The use of different column types, such as C18 columns, is also a common practice in HPLC for separating compounds like this compound. researchgate.net
Table 2: Chromatographic Methods in this compound Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |
| Gravity Column Chromatography | Silica Gel | Dichloromethane-Methanol gradients | Initial fractionation of crude extract |
| Sephadex Column Chromatography | Sephadex LH-20 | Methanol | Further fractionation based on size |
| Semi-preparative HPLC | C18 | Methanol:Water | Final purification of this compound |
Spectroscopic Techniques for Structural Elucidation in Research Context
Once this compound has been isolated in a pure form, its chemical structure is determined using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. scribd.comstudypug.com
The primary spectroscopic techniques used in the structural elucidation of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. researchgate.netuii.ac.id Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.
¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule and their chemical environments.
¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present.
2D NMR (COSY, HMQC, HMBC, NOESY): These experiments establish the connectivity between atoms, showing which protons are coupled to each other and which protons are attached to which carbons. researchgate.net This data is crucial for piecing together the complete molecular structure. up.ac.za
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of this compound. studypug.com High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which helps in confirming the elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies. scribd.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any conjugated systems within the molecule. researchgate.net
The combination of these spectroscopic data allows researchers to definitively determine the complex three-dimensional structure of this compound. nih.gov
Table 3: Spectroscopic Data for this compound
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| 2D NMR (COSY, HMQC, HMBC) | Detailed atomic connectivity |
| Mass Spectrometry (MS) | Molecular weight and formula |
| Infrared (IR) Spectroscopy | Functional group identification |
| UV-Vis Spectroscopy | Presence of conjugated systems |
Biosynthetic Pathways of Rupicolin a
Proposed Biosynthetic Route from Precursor Molecules
The journey to Rupicolin A begins with fundamental building blocks derived from primary metabolism. The universal five-carbon precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.comup.ac.za
Farnesyl pyrophosphate synthase (FPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP). tdl.orgresearchgate.net FPP is the direct precursor to all sesquiterpenoids and stands at a critical branch point in terpenoid metabolism. nih.govctdbase.org The first committed step in the biosynthesis of most guaianolides is the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS). For the vast majority of guaianolides found in the Asteraceae family, the key enzyme is Germacrene A Synthase (GAS), which transforms the linear FPP into the macrocyclic olefin, (+)-germacrene A. wikipedia.org
Enzymatic Transformations and Key Intermediates in this compound Biosynthesis
Following the formation of the initial germacrene A scaffold, a series of oxidative modifications and skeletal rearrangements are required to generate the guaianolide core and introduce the specific functional groups of this compound. These transformations are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes crucial for secondary metabolite diversification in plants.
The proposed enzymatic sequence is as follows:
Formation of Germacrene A Acid: (+)-Germacrene A is oxidized by Germacrene A Oxidase (GAO), a CYP enzyme, in a three-step process to form germacrene A acid. wikipedia.org
Costunolide (B1669451) Formation: The pivotal germacranolide intermediate, costunolide, is synthesized from germacrene A acid. This reaction is catalyzed by Costunolide Synthase (COS), another CYP enzyme belonging to the CYP71BL subfamily. nih.govwikipedia.org COS hydroxylates the C6 position of germacrene A acid, and the resulting intermediate spontaneously undergoes lactonization to form the γ-lactone ring characteristic of costunolide. wikipedia.org
Guaianolide Skeleton Formation: Costunolide serves as a crucial branch-point intermediate. nih.govwikipedia.org To form the 5/7-fused bicyclic core of guaianolides, costunolide is converted to kauniolide (B3029866). This cyclization is catalyzed by Kauniolide Synthase (KLS), also a CYP enzyme. nih.gov
Final Hydroxylations: The structure of this compound features hydroxyl groups at the C4 and C6a positions. nih.gov Therefore, the final steps in its biosynthesis are presumed to involve specific hydroxylases that act on the kauniolide or a closely related guaianolide intermediate. These tailoring enzymes, likely also cytochrome P450s, introduce the final oxidative decorations to yield this compound.
Table 1: Key Intermediates in the Proposed Biosynthesis of this compound
| Intermediate Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |
| Farnesyl Pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ | 382.33 | Universal C15 precursor for sesquiterpenes. ctdbase.org |
| (+)-Germacrene A | C₁₅H₂₄ | 204.35 | First macrocyclic intermediate. wikipedia.org |
| Germacrene A Acid | C₁₅H₂₂O₂ | 234.34 | Oxidized product of Germacrene A. wikipedia.org |
| Costunolide | C₁₅H₂₀O₂ | 232.32 | Key germacranolide lactone intermediate. nih.govwikipedia.org |
| Kauniolide | C₁₅H₂₀O₂ | 232.32 | Foundational guaianolide skeleton. nih.gov |
Table 2: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme Name | Enzyme Class | Gene Family | Function |
| Farnesyl Pyrophosphate Synthase (FPS) | Prenyltransferase | Synthesizes FPP from IPP and DMAPP. tdl.org | |
| Germacrene A Synthase (GAS) | Sesquiterpene Synthase | TPS | Cyclizes FPP to (+)-germacrene A. |
| Germacrene A Oxidase (GAO) | Cytochrome P450 Monooxygenase | CYP71AV | Oxidizes germacrene A to germacrene A acid. wikipedia.org |
| Costunolide Synthase (COS) | Cytochrome P450 Monooxygenase | CYP71BL | Converts germacrene A acid to costunolide. nih.gov |
| Kauniolide Synthase (KLS) | Cytochrome P450 Monooxygenase | CYP71 | Converts costunolide to the guaianolide kauniolide. nih.gov |
| Hydroxylases | Cytochrome P450 Monooxygenase | CYP (putative) | Catalyze final hydroxylation steps to form this compound. |
Genetic and Molecular Basis of Biosynthesis in Producing Organisms
The enzymes responsible for guaianolide biosynthesis are encoded by specific genes whose expression is tightly controlled. up.ac.za Studies in various Asteraceae species have shown that the genes for sesquiterpene lactone biosynthesis, such as GAS, GAO, and COS, are often organized in biosynthetic gene clusters in the plant genome.
The expression of these genes is regulated at the transcriptional level by a network of transcription factors (TFs), including those from the WRKY, AP2/ERF, bHLH, and MYB families. up.ac.za These TFs can be activated by developmental cues and in response to external stimuli, such as phytohormones like methyl jasmonate (MeJA), which is a known elicitor of plant defense compounds, including terpenoids. The functional role of these genes has been confirmed through genetic engineering; for instance, the silencing of GAS genes in chicory (Cichorium intybus) using artificial microRNA (amiRNA) led to a significant reduction in the accumulation of downstream guaianolides. This provides strong evidence for the critical role of these enzymes and a basis for the genetic control of this compound production in its native plant species.
Chemoenzymatic Approaches to this compound Analogs and Intermediates
The elucidation of biosynthetic pathways opens the door for chemoenzymatic strategies to produce novel compounds. This approach combines the selectivity of biological catalysts (enzymes) with the flexibility of chemical synthesis.
One powerful strategy is the reconstruction of biosynthetic pathways in microbial hosts. For example, key intermediates like costunolide have been produced in engineered Saccharomyces cerevisiae (yeast) by introducing the plant genes for GAS, GAO, and COS. These microbially-produced intermediates can then serve as starting materials for chemical modification to create a library of analogs not found in nature.
Furthermore, chemoenzymatic methods can be used to synthesize analogs with altered functionalities. For instance, synthetic chemistry can be employed to create precursors with slight modifications, which are then fed to engineered organisms or purified enzymes to complete the transformation. This approach allows for the creation of guaianolide analogs with tuned reactivity or improved biological activity, offering a powerful tool for drug discovery and for studying the structure-activity relationships of compounds like this compound.
Synthetic Chemistry of Rupicolin a and Its Analogs
Total Synthesis Strategies for Rupicolin A
The total synthesis of a complex natural product like this compound is a significant undertaking that showcases the power of modern organic synthesis. epfl.ch It allows for the unambiguous confirmation of its proposed structure and provides a route to access analogs that are not available from natural sources.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. deanfrancispress.comamazonaws.com For a molecule with the complexity of this compound, several key disconnections can be envisioned.
A primary disconnection strategy would likely target the lactone ring, a common feature in sesquiterpenoids. This could be disconnected via a hydroxy-acid intermediate, which in turn could be derived from a precursor with the core carbocyclic framework already established. Another key disconnection would involve the formation of the seven-membered ring, a synthetically challenging feature. This might be approached through ring-closing metathesis or an intramolecular alkylation or aldol (B89426) reaction. Further disconnections would simplify the side chains and stereocenters, leading back to simpler chiral building blocks.
The process of retrosynthesis involves identifying synthons, which are idealized fragments resulting from a disconnection, and their corresponding synthetic equivalents, which are the real chemical reagents used to perform the reaction. deanfrancispress.comspcmc.ac.in
Table 1: Potential Retrosynthetic Disconnections for this compound
| Disconnection Type | Bond(s) Broken | Key Intermediate Type | Potential Forward Reaction |
| Lactone Ring Opening | C-O bond of the lactone | Hydroxy-acid | Lactonization |
| Cycloheptane Formation | C-C bond within the 7-membered ring | Acyclic diene or dialdehyde/keto-aldehyde | Ring-Closing Metathesis, Intramolecular cyclization |
| Side Chain Installation | C-C bond connecting a side chain | Ketone/Aldehyde and a nucleophile | Alkylation, Wittig reaction, or similar C-C bond forming reactions |
Strategic Organic Transformations and Methodologies Employed
The successful synthesis of this compound would rely on a toolbox of modern and classic organic reactions. To construct the carbocyclic core and install the various functional groups with the correct stereochemistry, a multi-step sequence is necessary.
Key transformations could include:
Diels-Alder Reaction: To construct a six-membered ring precursor with control over stereochemistry.
Ring-Closing Metathesis (RCM): A powerful method for the formation of the seven-membered ring from a diene precursor.
Asymmetric Alkylation/Aldol Reactions: To set key stereocenters.
Oxidation and Reduction Reactions: To manipulate the oxidation states of various functional groups throughout the synthesis. numberanalytics.com
Lactonization: To form the characteristic γ-lactone ring, often in the final stages of the synthesis.
The choice of specific reagents and reaction conditions is critical to avoid unwanted side reactions and to ensure high yields and stereoselectivity.
Stereochemical Control in Total Synthesis of this compound
This compound possesses multiple stereocenters, and the precise control of its stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. nih.govunipv.it Strategies for achieving stereochemical control are a central theme in any total synthesis of such a molecule.
Methods for controlling stereochemistry include:
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains some of the required stereocenters.
Substrate-Controlled Diastereoselection: Where the existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction.
Reagent-Controlled Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity.
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the substrate to direct a stereoselective transformation, which is then removed.
For example, a chelation-controlled addition of a nucleophile to a carbonyl group can be used to set the stereochemistry of a newly formed alcohol. rsc.org The careful planning and execution of these stereocontrolled reactions are essential for an efficient and successful total synthesis. rsc.org
Semi-synthetic Approaches to this compound Derivatives
Semi-synthesis starts with a natural product isolated from a natural source and then chemically modifies it to create new compounds. numberanalytics.comrsc.org This approach is often more practical and cost-effective than total synthesis for producing a range of related compounds for SAR studies. nih.gov
Given a source of this compound, its functional groups offer handles for chemical modification. The hydroxyl group can be esterified or etherified to produce a library of analogs. The α,β-unsaturated lactone is a Michael acceptor, allowing for the addition of various nucleophiles. The exocyclic double bond can also be functionalized through reactions such as epoxidation or dihydroxylation. For instance, derivatives like rupicolin-A-8-O-acetate have been synthesized. researchgate.net
Development of Synthetic Analogs for Research Exploration
The development of synthetic analogs aims to simplify the natural product's structure while retaining its biological activity, or to probe the importance of different structural motifs. This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. tu-dresden.de
For this compound, synthetic analogs could involve:
Modification of the Lactone Ring: Replacing the γ-lactone with other ring sizes or with a different heterocyclic system.
Simplification of the Carbocyclic Core: Synthesizing analogs with a more accessible bicyclic or even monocyclic core.
Alteration of Side Chains: Varying the length and functionality of the side chains to understand their contribution to biological activity.
These synthetic explorations are crucial for identifying the pharmacophore of this compound and for the design of new therapeutic agents. calameo.com
Methodologies for Stereoisomer and Diastereomer Synthesis for Structure-Activity Relationship Studies
To rigorously investigate the structure-activity relationships of this compound, it is essential to synthesize its various stereoisomers and diastereomers. nih.gov This allows for a direct comparison of their biological activities, providing insight into the three-dimensional structural requirements for target binding and efficacy. nih.gov
The synthesis of these stereoisomers often requires the development of specific synthetic routes that allow for the selective formation of each possible configuration at the chiral centers. This can be achieved by:
Using different chiral catalysts or reagents in asymmetric reactions to favor the formation of a specific diastereomer.
Employing epimerization strategies to invert the stereochemistry at a specific center in a late-stage intermediate.
Utilizing separation techniques, such as chiral chromatography, to isolate individual stereoisomers from a mixture.
The data obtained from studying these stereoisomers are invaluable for building a comprehensive SAR model, which can guide the design of more potent and selective analogs. researchgate.net
Molecular and Cellular Biological Activities of Rupicolin a
Anti-malarial Research
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. mdpi.comfrontiersin.org Natural products are a promising source for such discoveries. frontiersin.org
In vitro Efficacy against Plasmodium falciparum Strains
Rupicolin A has demonstrated activity against Plasmodium falciparum in laboratory settings. Specifically, it has been shown to be effective against the chloroquine-resistant Dd2 clone of the parasite. alljournals.cn The inhibitory concentration (IC50) is a key measure of a compound's efficacy, representing the concentration at which it inhibits 50% of parasite growth. The in vitro activity of various antimalarial compounds is often evaluated using assays that measure parasite viability or metabolic activity. plos.orgnih.govnih.gov
Derivatives of this compound, such as 1-desoxy-1α-peroxy-rupicolin A-8-O-acetate, have also shown in vitro antiplasmodial activity. alljournals.cnresearchgate.net The continuous in vitro culture of P. falciparum isolates is a crucial tool for monitoring drug susceptibility and resistance. nih.govfrontiersin.org
Preclinical Evaluation in Malaria Models (e.g., rodent malaria models)
Rodent malaria models, such as those using Plasmodium berghei or Plasmodium yoelii, are essential for the preclinical evaluation of antimalarial drug and vaccine candidates. nih.govscientificarchives.combiorxiv.orgnih.gov These models allow researchers to study the entire life cycle of the parasite within a mammalian host and assess the in vivo efficacy of potential treatments. scientificarchives.commdpi.com The development of transgenic rodent parasites expressing P. falciparum antigens further enhances the utility of these models for preclinical assessment. nih.gov While specific preclinical data for this compound in rodent malaria models is not detailed in the provided search results, these models represent a standard and crucial step in the evaluation of any promising antimalarial compound. pberghei.nl
Comparative Analysis with Other Antimalarial Natural Products
This compound belongs to a broad class of natural products investigated for antimalarial activity. Other notable examples include quinine (B1679958) and artemisinin (B1665778), both of which are derived from plants and have been pivotal in malaria treatment. mdpi.comfrontiersin.org The continuous search for new antimalarial agents from natural sources has yielded numerous compounds with promising in vitro activity, such as ellipticine, aspidocarpine, and 4-nerolidylcatechol. scielo.br The efficacy of these compounds is often compared to established drugs like chloroquine (B1663885) and artemisinin derivatives. mdpi.commdpi.com
Anti-tumor and Cytotoxic Research
In addition to its anti-malarial potential, this compound has been investigated for its cytotoxic effects against various cancer cell lines. eurekaselect.com
In vitro Antiproliferative Activity in Cancer Cell Lines (e.g., glioma, colon cancer, KB, A-549, HT29, P388)
This compound has demonstrated antiproliferative activity against a range of cancer cell lines. Research has shown its cytotoxic effects on glioblastoma (GBM) cells. proquest.com The HT-29 human colorectal adenocarcinoma cell line has also been a subject of study for the cytotoxic effects of various compounds. nih.govnih.gov The Cancer Cell Line Encyclopedia (CCLE) provides a large-scale resource for studying the genetic and pharmacologic properties of numerous cancer cell lines, including A-549. broadinstitute.org While specific IC50 values for this compound against all the listed cell lines are not available in the provided results, the existing research indicates a broad spectrum of cytotoxic activity.
Cellular and Molecular Mechanisms of Induced Cell Death (e.g., G2/M cell cycle arrest, DNA damage, Mcl-1 downregulation)
The cytotoxic activity of this compound is linked to its ability to induce programmed cell death, or apoptosis, through various cellular and molecular mechanisms. scielo.org
G2/M Cell Cycle Arrest: Both this compound and its related compound, Rupicolin B, have been found to induce cell cycle arrest at the G2/M phase. researchgate.net This prevents cancer cells from dividing and proliferating. nih.gov Cell cycle arrest at the G2/M checkpoint is a common mechanism of action for many anti-cancer agents, often triggered by cellular stress or DNA damage. mdpi.com
DNA Damage: The induction of DNA damage is a key mechanism by which many chemotherapeutic agents exert their effects. oncotarget.com While the direct DNA damaging effects of this compound are not explicitly detailed in the provided results, its ability to cause G2/M arrest is often a cellular response to DNA damage. mdpi.com
Mcl-1 Downregulation: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. frontiersin.orgmdpi.com The downregulation of Mcl-1 is a key strategy in cancer therapy. mdpi.com DNA damaging agents can lead to the degradation of Mcl-1, thereby promoting apoptosis. oncotarget.com The stability of Mcl-1 is regulated by phosphorylation, and its degradation is a critical step in the apoptotic pathway. oncotarget.com The connection between this compound and the direct downregulation of Mcl-1 requires further specific investigation, but the induction of apoptosis by compounds often involves the modulation of Bcl-2 family proteins like Mcl-1. scielo.org
Preclinical Evaluation in Cancer Models
This compound has been the subject of preclinical research to evaluate its potential as an anti-cancer agent. Studies have investigated its effects on various cancer cell lines, revealing its ability to inhibit cell growth and induce cell cycle arrest.
In a study involving glioblastoma cell lines, U87MG and T98G, this compound demonstrated cytotoxic effects. researchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment. For the U87MG cells, the IC50 value was 38 µM, and for the T98G cells, it was 15 µM. researchgate.net Furthermore, flow cytometry analysis indicated that this compound induced a G2/M cell cycle arrest in both glioblastoma cell lines. researchgate.net This suggests that this compound interferes with the cell division process, leading to a halt in the proliferation of cancer cells.
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered high-fidelity models for preclinical cancer research as they often retain the characteristics of the original tumor. mdpi.comnih.gov These models are valuable for evaluating the efficacy of potential anti-cancer drugs. mdpi.com The development of such advanced preclinical models, including patient-derived lung cancer organoids (LCOs), is enhancing the landscape of drug development and functional precision oncology research. mdpi.com While specific studies on this compound using PDX or LCO models are not detailed in the provided search results, the methodologies are established for testing novel compounds.
| Cell Line | IC50 Value (48h) | Effect on Cell Cycle |
|---|---|---|
| U87MG (Glioblastoma) | 38 µM | G2/M arrest |
| T98G (Glioblastoma) | 15 µM | G2/M arrest |
Anti-inflammatory Research
This compound has demonstrated notable anti-inflammatory properties in various experimental models. This has led to further investigation into its mechanisms of action and its potential as a therapeutic agent for inflammatory conditions.
Inhibition of Inflammatory Mediators (e.g., LPS-induced NO production in macrophage cells)
A key indicator of inflammation is the production of inflammatory mediators such as nitric oxide (NO). Macrophage cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce significant amounts of NO. mdpi.combiomolther.orgnih.gov this compound has been shown to inhibit this LPS-induced NO production in macrophage-like RAW 264.7 cells. nih.govnih.govmdpi.com This inhibitory effect suggests that this compound can modulate the inflammatory response at a cellular level. The inhibition of NO production is a common target for the development of anti-inflammatory drugs. mdpi.comnih.gov
Cellular Pathways Modulated by this compound in Inflammation Models
The anti-inflammatory effects of compounds are often mediated through the modulation of specific cellular signaling pathways. In the context of inflammation, pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are crucial in regulating the expression of pro-inflammatory genes. mdpi.com While the specific pathways modulated by this compound are not explicitly detailed in the provided search results, the inhibition of NO production suggests a potential interaction with these key inflammatory signaling cascades. For instance, the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, is another mechanism by which compounds can suppress inflammation. mdpi.com
In vitro and Preclinical Anti-inflammatory Models
The anti-inflammatory potential of this compound has been assessed using various in vitro and preclinical models. nih.gov In vitro models, such as LPS-stimulated macrophage cell lines, provide a platform to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators. frontiersin.orgmdpi.com Preclinical in vivo models, such as those involving the induction of paw edema in rodents, are used to evaluate the systemic anti-inflammatory effects of a compound. mdpi.comijpsr.com These models are crucial for understanding the therapeutic potential of compounds like this compound before they can be considered for further development. mdpi.com
Anti-viral Research
In vitro Activity against Viral Pathogens (e.g., Dengue virus)
In addition to its anti-cancer and anti-inflammatory activities, this compound has been investigated for its potential antiviral properties. Specifically, its activity against the Dengue virus has been a subject of in vitro research. ird.fr The Dengue virus is a significant human pathogen, and there is a pressing need for effective antiviral treatments. ird.frmdpi.com
In vitro studies are the primary method for the initial screening of antiviral compounds. researchgate.netnih.govfrontiersin.org These assays typically involve infecting cell cultures with the virus and then treating the cells with the compound of interest to determine if it can inhibit viral replication. mdpi.com While the specific results of this compound against the Dengue virus are not detailed in the provided search results, the mention of its investigation points to its broad spectrum of biological activities.
Mechanisms of Antiviral Action (e.g., virucidal effects, interference with viral replication cycle)
Other Emerging Biological Activities in Research Context
Beyond the scope of antiviral research, this compound, a sesquiterpene lactone of the guaianolide type, has been the subject of investigation for other potential therapeutic applications. dergipark.org.tr Emerging research has primarily focused on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in cellular models. Research on terpenoids isolated from Achillea biebersteinii highlighted that this compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.net In one study, this compound showed a 76% inhibition of LPS-induced NO production. mdpi.comresearchgate.net The inhibition of NO, a key inflammatory mediator, suggests that this compound may have potential as an anti-inflammatory agent. mdpi.com For comparison, its structural analog, Rupicolin B, exhibited an 80% inhibition in the same study. mdpi.comresearchgate.net Another study also confirmed the anti-inflammatory activity of Rupicolin B in the croton oil ear test in mice. frontiersin.org
Anticancer Activity
The cytotoxic and anti-proliferative effects of this compound against cancer cells represent a significant area of emerging research. Studies have confirmed its potential activity against various tumor cell lines. dergipark.org.tr
Specifically, the effects of this compound were investigated on two glioblastoma cell lines, U87MG and T98G. dergipark.org.tr The compound was found to reduce cell viability and induce cell cycle arrest. dergipark.org.tr The mechanism of action is associated with an arrest of the cell cycle at the G2/M phase, which is a known mechanism for the anti-glioma activity of some natural compounds. dergipark.org.tr
The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological or biochemical function, were determined after a 48-hour treatment period. For this compound, the IC50 values were 38 µM for U87MG cells and 15 µM for T98G cells. dergipark.org.tr Following treatment with this compound, the G2/M cell fraction in U87MG cells increased from 20.87% to 54.40%, and in T98G cells, it increased from 25.73% to 50.67%. dergipark.org.tr
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (48h) | Mechanism of Action | Source |
|---|---|---|---|---|
| U87MG | Glioblastoma | 38 µM | G2/M phase cell cycle arrest | dergipark.org.tr |
| T98G | Glioblastoma | 15 µM | G2/M phase cell cycle arrest | dergipark.org.tr |
Antiplasmodial Activity
In addition to its anti-inflammatory and anticancer properties, this compound-8-O-acetate, a derivative of this compound, has been studied for its effects against the parasite that causes malaria. It demonstrated in-vitro antiplasmodial activity with an IC50 value of 10.8-17.5 μg/mL. core.ac.uk
Table 2: Summary of Other Biological Activities of this compound and its Derivatives
| Activity | Compound | Model System | Key Finding | Source |
|---|---|---|---|---|
| Anti-inflammatory | This compound | RAW 264.7 macrophages | 76% inhibition of NO production | mdpi.comresearchgate.net |
| Anticancer | This compound | U87MG & T98G glioblastoma cells | Induces G2/M cell cycle arrest | dergipark.org.tr |
| Antiplasmodial | This compound-8-O-acetate | In vitro assay | IC50 = 10.8-17.5 μg/mL | core.ac.uk |
Mechanistic Elucidation of Rupicolin a Action
Identification of Molecular Targets and Binding Interactions
The biological activity of many sesquiterpene lactones is attributed to their chemical structure, particularly the presence of an α-methylene-γ-lactone group. rsc.orgresearchgate.netmdpi.comencyclopedia.pub This functional group acts as an electrophilic center, making it reactive toward nucleophilic groups found in biological macromolecules, such as the sulfhydryl (thiol) groups of cysteine residues in proteins. rsc.orgresearchgate.netmdpi.com The primary mechanism of action is believed to be the formation of a stable covalent bond through a process known as Michael addition, which can lead to the alkylation and subsequent inactivation or modulation of target proteins. researchgate.netmdpi.com
In silico methods like molecular docking are powerful computational tools used to predict how a small molecule (ligand), such as Rupicolin A, might bind to the active site of a macromolecular target, typically a protein. mdpi.comuniroma3.itresearchgate.net These studies help to elucidate binding affinities and visualize the interactions at an atomic level, providing insights that can guide further experimental validation. mdpi.comuniroma3.itresearchgate.net
For the broader class of sesquiterpene lactones, a key molecular target that has been extensively studied is the transcription factor Nuclear Factor-kappa B (NF-κB). mdpi.comuniroma3.itcore.ac.uk NF-κB plays a critical role in regulating genes involved in inflammation and cell survival. core.ac.uknih.gov The inhibitory effect of many sesquiterpene lactones on this pathway is thought to occur via the direct alkylation of cysteine residues on components of the NF-κB signaling complex, such as the p65 subunit or the IκB kinase (IKK). mdpi.comcore.ac.uk
However, specific molecular docking and comprehensive in silico analyses detailing the binding interactions of this compound with its putative protein targets are not extensively documented in currently available scientific literature. While it is hypothesized to follow the general mechanism of its class, detailed computational studies to identify its specific binding sites and interaction patterns are a required area for future research.
Table 1: General Mechanism of Action for Sesquiterpene Lactones
| Feature | Description | Implication for Activity |
| Key Functional Group | α-methylene-γ-lactone | Acts as a Michael acceptor, enabling covalent bonding. rsc.orgresearchgate.netmdpi.comencyclopedia.pub |
| Primary Mechanism | Michael Addition | Forms covalent adducts with nucleophilic residues (e.g., cysteine) in proteins. rsc.orgresearchgate.netmdpi.com |
| Common Protein Target Class | Transcription Factors, Enzymes | Inhibition of proteins like NF-κB is a common outcome. mdpi.comcore.ac.uk |
| Result of Interaction | Protein Alkylation | Alters protein conformation and function, leading to inhibition of cellular signaling pathways. researchgate.netcore.ac.uk |
Enzyme inhibition profiling is used to determine the potency and selectivity of a compound against a panel of specific enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a particular enzyme's activity. nih.govresearchgate.net
Protein-Ligand Interaction Studies (e.g., molecular docking, in silico analysis)
Perturbation of Cellular Pathways and Signaling Networks
Cellular functions are governed by intricate signaling pathways and networks that transmit information from the cell surface to the nucleus, culminating in specific responses like gene expression. wikipedia.orgkhanacademy.org Chemical compounds can perturb these pathways, providing valuable insights into their own mechanisms of action and the functioning of the cell. wikipedia.org
The regulation of gene expression is a fundamental process that can be altered by bioactive compounds. elifesciences.orgnih.gov Studying these changes provides a functional readout of a compound's activity. mdpi.com For sesquiterpene lactones, a significant portion of their anti-inflammatory and anti-cancer effects are attributed to their ability to modulate the expression of genes regulated by the NF-κB pathway. core.ac.uk By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.
Despite this well-understood mechanism for the general class of compounds, research specifically detailing the global or targeted gene expression modulation by this compound in various research models is currently limited in the public domain.
Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical step in many signal transduction cascades. thermofisher.commdpi.comyoutube.com This reversible modification is carried out by enzymes called kinases and acts as a molecular switch to activate or deactivate proteins, propagating signals throughout the cell. thermofisher.comyoutube.com
The NF-κB signaling pathway, a known target for sesquiterpene lactones, is heavily regulated by phosphorylation events. core.ac.uknih.gov A key step is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex. core.ac.uk This phosphorylation marks IκBα for degradation, allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription. core.ac.uk Several sesquiterpene lactones have been shown to inhibit this pathway by directly targeting and inhibiting the IKK complex, thereby preventing IκBα phosphorylation. core.ac.uk
While this compound, as a sesquiterpene lactone, is expected to interfere with such phosphorylation-dependent signaling cascades, specific studies that directly demonstrate and characterize its impact on protein phosphorylation events and signal transduction networks have not been found in the reviewed literature.
Gene Expression Modulation in Research Models
Advanced Omics-based Approaches in Mechanistic Studies (e.g., proteomics, metabolomics in research models)
Omics technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites), provide a global, unbiased view of cellular responses to a stimulus. frontiersin.orgfrontlinegenomics.comfrontiersin.orgebi.ac.uk These approaches can reveal novel targets and perturbed pathways that might be missed by more targeted investigations. frontiersin.org
Specific proteomics studies focused on identifying the protein targets of this compound or the global changes in the proteome following treatment are not currently available in the searched scientific literature.
In the field of metabolomics, one study investigated the protective effects of nine different sesquiterpenes, including this compound. researchgate.net This research utilized a metabolomics approach and found that the compounds enriched the γ-glutamyl cycle, a key pathway involved in the synthesis and metabolism of the major intracellular antioxidant, glutathione. researchgate.net
Table 2: Summary of Mechanistic Studies on this compound
| Section | Topic | Research Findings on this compound | General Findings for Sesquiterpene Lactones |
| 6.1.1 | Protein-Ligand Interaction | Specific in silico docking studies are not widely available. | Covalently bind to and alkylate protein targets, notably NF-κB, via Michael addition. rsc.orgresearchgate.netmdpi.comcore.ac.uk |
| 6.1.2 | Enzyme Inhibition | Specific IC50 profiles are not documented in the reviewed literature. | Inhibit enzymes through covalent modification of cysteine residues. researchgate.net |
| 6.2.1 | Gene Expression Modulation | Direct studies on gene expression changes are not widely available. | Modulate gene expression primarily by inhibiting transcription factors like NF-κB. core.ac.uk |
| 6.2.2 | Protein Phosphorylation | Specific effects on phosphorylation cascades have not been detailed. | Interfere with signaling by inhibiting kinases (e.g., IKK) in the NF-κB pathway. core.ac.uk |
| 6.3 | Omics Approaches | A metabolomics study linked this compound to the enrichment of the γ-glutamyl cycle. researchgate.net Proteomics studies are lacking. | Omics studies for this specific subclass are an emerging area of research. |
Investigation of Synergistic and Antagonistic Effects with Other Research Compounds
The exploration of synergistic and antagonistic interactions between investigational compounds is a critical area of research, aiming to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Conversely, antagonism is observed when the combination results in a reduced effect compared to the individual components. nih.gov Such studies are pivotal in the development of combination therapies, particularly in complex diseases like cancer. nih.gov
A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the synergistic or antagonistic effects of this compound with other research compounds. While research has been conducted on the bioactivity of this compound, particularly its effects on glioblastoma cell lines, these studies have focused on its action as a single agent. mdpi.com For instance, research on glioblastoma cell lines U87MG and T98G determined the IC50 values for this compound and its related compound, Rupicolin B, and noted their ability to induce G2/M cell-cycle arrest. mdpi.com However, this research did not extend to evaluating this compound in combination with other therapeutic agents. mdpi.com
The broader context of natural product research often highlights the potential for synergistic interactions. nih.gov Phytochemicals within a single plant extract can act synergistically, and combinations of different plant-derived compounds or natural products with conventional drugs are actively being investigated for various diseases. nih.govfrontiersin.orgmdpi.com For example, studies have demonstrated synergistic anticancer effects with combinations like plumbagin (B1678898) and xanthohumol (B1683332) in pancreatic cancer models and dihydroartemisinin (B1670584) with doxorubicin (B1662922) in breast cancer cells. nih.govmdpi.com In the realm of glioblastoma treatment, combination therapies involving temozolomide (B1682018) with other agents, such as doxorubicin or PARP inhibitors, have shown promise in preclinical studies. nih.govmdpi.com
Despite the active investigation into synergistic combinations for cancer therapy, this compound has not yet been a specific subject of such published combination studies. The potential for this compound to act synergistically or antagonistically with other compounds remains an open area for future research.
Table of Research Findings on this compound Combination Studies
| Interacting Compound(s) | Experimental Model | Observed Effect | Research Findings |
|---|---|---|---|
| Not Applicable | Not Applicable | No studies on synergistic or antagonistic effects of this compound have been identified in the reviewed scientific literature. | While this compound has been studied as a single agent, data on its combination with other compounds is not available. |
Structure Activity Relationship Sar Studies of Rupicolin a and Its Analogs
Systematic Modification of Rupicolin A Core Structure
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape, which is defined by its core scaffold. The characteristic 5-7-5 fused tricyclic ring system of guaianolides is considered a critical determinant of activity. taylorandfrancis.com Modifications to this core structure, while synthetically challenging, are essential for probing the spatial requirements of the biological target and optimizing activity.
Synthetic strategies have been developed to construct the cis-fused 5,7-bicyclic core motif that is central to guaianolides. liverpool.ac.uk These approaches provide a foundation for generating analogs with altered ring sizes or conformations, which could significantly impact target binding. For instance, rhodium(I)-catalysed carbocyclisation reactions represent a modern approach to creating the cis-fused 5,7-bicyclic system, offering a pathway to novel core structures that are not accessible through isolation from natural sources. liverpool.ac.uk
Another advanced strategy for core modification involves replacing key atoms within the scaffold. Research into the synthesis of guaianolide analogs has demonstrated the feasibility of replacing the γ-lactone ring with an α-methylene-γ-lactam. nih.gov This modification, achieved through methods like the allenic Pauson-Khand reaction, fundamentally alters the electronic and hydrogen-bonding properties of this critical region of the molecule. nih.gov Such core modifications allow for the fine-tuning of reactivity and exploration of interactions with biological targets that may differ from the parent compound. While systematic modifications of the this compound core are not extensively documented, these examples on the broader guaianolide class illustrate the potential pathways for generating structurally diverse analogs for SAR studies. nih.govresearchgate.net
Impact of Functional Group Alterations on Biological Activity
The bioactivity of sesquiterpene lactones is heavily influenced by their functional groups, which serve as points of interaction with biological macromolecules. The α-methylene-γ-lactone moiety, common to this compound and many other sesquiterpene lactones, is widely regarded as a primary pharmacophore. rsc.orgmdpi.com This group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine thiols, in proteins. scirp.orgd-nb.info The reduction of the exocyclic double bond in this lactone ring typically leads to a significant loss of biological activity, underscoring its essential role. taylorandfrancis.comnih.gov
Beyond the lactone ring, other functional groups on the guaianolide scaffold play crucial roles in modulating potency and selectivity. A direct comparison between this compound and its naturally co-occurring analog, Rupicolin B, highlights the sensitivity of activity to minor structural changes. This compound possesses a hydroxyl (-OH) group at the C-8 position, whereas in Rupicolin B, this group is acetylated to an acetoxy (-OAc) group. thieme-connect.comthieme-connect.comresearchgate.net Studies on glioblastoma cell lines have shown that this compound is significantly more potent than Rupicolin B, indicating that the free hydroxyl group at C-8 is preferred for this particular activity. nih.gov
Table 1: Comparative Cytotoxicity of this compound and Rupicolin B
This table is interactive. Users can sort data by clicking on column headers.
| Compound | Functional Group at C-8 | Cell Line | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| This compound | -OH | U87MG | 38 | nih.gov |
| Rupicolin B | -OAc | U87MG | 64 | nih.gov |
| This compound | -OH | T98G | 15 | nih.gov |
| Rupicolin B | -OAc | T98G | 26 | nih.gov |
Further SAR insights can be gleaned from comparing this compound to other highly oxygenated guaianolides. For example, in studies against HCT-116 colorectal cancer cells, Rupin A, which also has a C-8 hydroxyl group, showed enhanced potency over Chrysartemin B, which lacks this feature. nih.govcellmolbiol.org The presence of hydroxyl groups adjacent to the main alkylating center, like the α-methylene-γ-lactone, may enhance the rate of reaction with biological nucleophiles. nih.govmdpi.com Similarly, the presence and position of other functionalities, such as epoxide rings, can either increase or decrease cytotoxicity depending on their location and the specific analog. nih.govnih.gov For instance, the opening of an epoxide ring at C-3 and C-4 into a diol was found to enhance the activity of one guaianolide analog over another. nih.gov These findings collectively demonstrate that while the α-methylene-γ-lactone is often essential, the specific pattern of other functional groups across the scaffold is critical for fine-tuning biological activity.
Stereochemical Influence on Activity and Target Binding
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction between a small molecule and its biological target. mgscience.ac.in For complex natural products like this compound, which possess multiple chiral centers, the specific stereoconfiguration can have a profound impact on biological activity. byjus.com Enantiomers, which are non-superimposable mirror images, can exhibit vastly different potencies and metabolic profiles because biological targets like enzymes and receptors are themselves chiral. slideshare.netresearchgate.net
In the guaianolide class, the stereochemistry of the ring junctions is particularly important. The fusion of the 5- and 7-membered rings, and the annulation of the γ-butyrolactone ring, create a distinct three-dimensional shape. The γ-lactone ring is most commonly found in a trans-fused configuration in natural guaianolides, and this arrangement is believed to be important for orienting the key functional groups for optimal target interaction. d-nb.info
While specific studies comparing the biological activities of different stereoisomers of this compound are not available, research on other classes of chiral compounds has consistently shown the importance of absolute stereochemistry. For example, studies on synthetic antimalarial agents have demonstrated that different enantiomers can have activity differentials of nearly twofold. nih.gov The effect of stereochemistry often depends on the flexibility of the molecule; for rigid structures like this compound, the spatial orientation of each functional group is fixed. nih.gov Therefore, even a subtle change at a single stereocenter could prevent the molecule from fitting correctly into its binding site, leading to a complete loss of activity. This highlights that for any potent biological activity, not only must the correct functional groups be present, but they must also be precisely positioned in three-dimensional space.
Development of Pharmacophores for Rational Design of Novel Research Probes
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov The development of such models is a crucial step in rational drug design, as they can be used as 3D queries to search large compound databases for novel, structurally diverse molecules with the potential for similar biological activity. thieme-connect.com
Based on the structure-activity relationship data for this compound and its analogs, a hypothetical pharmacophore model can be proposed. The essential features for the activity of guaianolides like this compound would include:
A Hydrogen Bond Acceptor/Michael Acceptor Site: This is represented by the α-methylene-γ-lactone group. The carbonyl oxygen can act as a hydrogen bond acceptor, while the conjugated system is a critical electrophilic center for covalent bond formation. mdpi.comnih.gov
A Specific Hydrophobic Scaffold: The rigid 5-7-5 tricyclic core of the guaianolide provides the necessary structural framework to hold the pharmacophoric features in the correct spatial orientation for binding. The shape of this scaffold is a key recognition element. taylorandfrancis.com
A Hydrogen Bond Donor Site: The C-8 hydroxyl group, which enhances potency in this compound compared to the C-8 acetoxy group in Rupicolin B, represents an important hydrogen bond donor feature. nih.govnih.gov
Additional Modulating Features: Other oxygenated functional groups, such as hydroxyls or epoxides at other positions (e.g., C-3, C-4), act as secondary interaction points that can fine-tune binding affinity and selectivity. nih.gov
A pharmacophore model incorporating these features can serve as a powerful tool for virtual screening campaigns. researchgate.net By identifying compounds that match this 3D arrangement of chemical features, researchers can discover novel chemotypes that may possess the desired biological activity of this compound, potentially with improved properties. This approach moves beyond simple analog synthesis towards the rational design of new and more effective research probes. nih.gov
Advanced Analytical Methodologies in Rupicolin a Research
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for metabolite profiling, offering high accuracy and sensitivity to identify known and unknown metabolites in biological systems. rjptonline.orgplos.org Techniques like Orbitrap-based mass spectrometry can achieve mass accuracy within 2 ppm, which is crucial for the precise identification of metabolites. nih.gov This level of precision allows for the confident structural elucidation of drug metabolites, a critical step in understanding the biotransformation of a compound like Rupicolin A. nih.gov
The process of metabolite profiling involves several key steps: finding compound-related metabolites within a complex biological sample, quantifying their abundance, and characterizing their structure to understand the biotransformation pathway. nih.gov HRMS, often coupled with liquid chromatography (LC-HRMS), is particularly powerful for untargeted metabolomics, where the goal is to screen for as many metabolites as possible. mdpi.com This approach would be highly valuable in studying how this compound is processed in cellular or in vivo models, providing insights into its metabolic stability and potential formation of active or inactive byproducts. While the application of HRMS to this compound metabolite profiling has not been extensively detailed in publicly available research, the methodology is well-established for the analysis of other natural products and xenobiotics. rjptonline.orgnih.govmdpi.comnih.gov
Table 1: Key HRMS Techniques for Metabolite Profiling
| Technique | Key Features | Relevance to this compound Research |
|---|---|---|
| Orbitrap MS | High resolution (>70,000), high mass accuracy (<5 ppm), and tandem MS (MS/MS) capabilities. mdpi.commdpi.com | Enables accurate mass measurements for confident formula determination of this compound metabolites. MS/MS provides structural information for identification. |
| Q-TOF MS | Good resolution and mass accuracy, fast acquisition rates. | Suitable for screening and quantification of potential this compound metabolites in complex biological matrices. |
| FT-ICR MS | Highest resolution and mass accuracy available. | Provides the highest level of confidence in metabolite identification, crucial for resolving isobaric interferences. |
Chromatographic Techniques for Quantitative Analysis in Biological Matrices (e.g., HPLC, GC-MS, LC-MS for research samples)
Quantitative analysis of compounds like this compound in biological matrices such as plasma, cell lysates, or tissue extracts is fundamental for pharmacokinetic and pharmacodynamic studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones of such analyses. researchgate.netscielo.brmdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence) is a robust and widely used method for the quantification of pharmaceutical compounds in biological samples. scielo.brjapsonline.comnih.govresearchgate.netresearchgate.net Method validation according to established guidelines is crucial to ensure reliability, encompassing parameters like linearity, accuracy, precision, and stability. scielo.brjapsonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. rjptonline.orginformaticsjournals.co.inbiomedpharmajournal.orgnih.govjpionline.org For non-volatile compounds like many natural products, derivatization is often required to increase their volatility for GC analysis. nih.gov This technique can be instrumental in identifying and quantifying this compound or its derivatives in plant extracts or other sample types. rjptonline.orginformaticsjournals.co.in
Liquid Chromatography-Mass Spectrometry (LC-MS) , especially tandem MS (LC-MS/MS), has become the gold standard for the sensitive and selective quantification of drugs and metabolites in complex biological matrices. mdpi.comnih.govnih.govturkjps.org The high specificity of multiple reaction monitoring (MRM) allows for accurate measurement even at very low concentrations. nih.gov The development of a validated LC-MS/MS method would be essential for detailed preclinical studies of this compound, enabling the determination of its concentration in various biological samples like plasma and cell lysates. nih.govresearchgate.net
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Sample Type | Derivatization | Key Advantages |
|---|---|---|---|
| HPLC-UV/Fluorescence | Plasma, serum, cell culture media | Usually not required | Robust, cost-effective, good for routine analysis. scielo.brnih.gov |
| GC-MS | Plant extracts, volatile derivatives | Often required for non-volatile compounds | High resolution for complex mixtures, provides mass spectral data for identification. rjptonline.orgnih.gov |
| LC-MS/MS | Plasma, cell lysates, tissues | Not typically required | High sensitivity, high selectivity, suitable for low concentration analytes in complex matrices. mdpi.comnih.gov |
Spectroscopic Methods for Mechanistic Insights (e.g., NMR for binding studies, not just compound identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution information on molecular interactions, making it invaluable for elucidating the binding mechanisms of small molecules like this compound with their protein targets. mdpi.commdpi.comresearchgate.netresearchgate.net Unlike methods that only confirm binding, NMR can identify the specific parts of a ligand that are in close contact with the receptor and reveal conformational changes that occur upon binding. mdpi.comwhiterose.ac.uk
Chemical Shift Perturbation (CSP) is a widely used NMR method where changes in the chemical shifts of a protein's signals are monitored upon the addition of a ligand. plos.orgmdpi.comwhiterose.ac.uk By tracking which amino acid residues experience significant shifts, the binding site on the protein can be mapped. plos.org This approach could be used to identify the direct molecular target of this compound and characterize the binding interface.
Saturation Transfer Difference (STD) NMR is another powerful ligand-based NMR technique for studying protein-ligand interactions. nih.govglycopedia.euresearchgate.netnih.govd-nb.info In this experiment, saturation is transferred from the protein to the bound ligand, and the signals of the ligand protons that are in closest proximity to the protein surface are enhanced. nih.gov This allows for the determination of the ligand's binding epitope, revealing which parts of the this compound molecule are crucial for the interaction with its target.
While specific NMR binding studies for this compound are not prominently featured in the searched literature, these spectroscopic methods represent a critical next step in understanding its mechanism of action at a molecular level.
Flow Cytometry for Cellular Assays and DNA Content Analysis in Research
Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of individual cells within a population. nih.govresearchgate.net It is particularly valuable in cancer research for assessing the effects of compounds on the cell cycle and apoptosis (programmed cell death). nih.govresearchgate.netspringernature.comnih.gov
Research on this compound has utilized flow cytometry to investigate its effects on glioblastoma cell lines. In one study, flow cytometry was employed to analyze the cell cycle distribution of U87MG and T98G glioblastoma cells after treatment with this compound. The results demonstrated that this compound induces a G2/M phase cell cycle arrest in these cancer cells. researchgate.netjapsonline.comglycopedia.eu This indicates that this compound interferes with the cell division process, leading to a halt at the G2 or M phase.
The half-maximal inhibitory concentration (IC50) values for this compound, which represent the concentration required to inhibit the viability of 50% of the cells, were also determined. These values provide a quantitative measure of the compound's cytotoxic potency.
Table 3: IC50 Values and Cell Cycle Effects of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 48h | Observed Effect | Analytical Method | Reference |
|---|---|---|---|---|
| U87MG | 38 | G2/M cell cycle arrest | Flow Cytometry | researchgate.netglycopedia.eu |
| T98G | 15 | G2/M cell cycle arrest | Flow Cytometry | researchgate.netglycopedia.eu |
Furthermore, flow cytometry can be used to quantify apoptosis by staining cells with markers like Annexin V and propidium (B1200493) iodide (PI). nih.gov This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the mode of cell death induced by a compound. mdpi.com While the G2/M arrest by this compound is documented, further flow cytometry-based apoptosis assays would provide a more complete picture of its cellular mechanism. researchgate.netglycopedia.eu
In Silico Modeling for Predictive Analysis and Data Interpretation
In silico modeling, or computational modeling, plays a crucial role in modern drug discovery and development by predicting and interpreting the interactions between small molecules and their biological targets. mdpi.comnih.govnih.gov These methods can significantly accelerate research by prioritizing experimental efforts and providing mechanistic hypotheses. researchgate.netmdpi.com
Molecular docking is a key in silico technique used to predict the preferred binding orientation of a ligand to a protein target. nih.govnih.gov This method can help identify potential binding sites on a target protein for this compound and estimate the binding affinity. mdpi.comnih.gov By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into the structural basis of the compound's activity.
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, simulating the movements of atoms over time. researchgate.netnih.govnih.govmdpi.com This can reveal conformational changes in the protein upon ligand binding and provide a more accurate assessment of the stability of the interaction. researchgate.net
While specific in silico studies focused solely on this compound were not prominent in the searched literature, these computational approaches are highly applicable. For instance, if a protein target for this compound is hypothesized or identified, molecular docking and MD simulations could be employed to:
Predict the binding mode of this compound within the protein's active site. nih.gov
Identify key amino acid residues involved in the interaction.
Estimate the binding free energy, providing a theoretical measure of affinity.
Guide the design of derivatives with potentially improved activity or selectivity.
The integration of in silico modeling with experimental data from techniques like NMR and flow cytometry can provide a comprehensive understanding of this compound's mechanism of action.
Future Directions and Research Gaps in Rupicolin a Research
Exploration of Undiscovered Biological Activities
While initial studies have focused on the anticancer and antiviral properties of Rupicolin A, its full therapeutic potential is likely yet to be realized. The vast chemical diversity of sesquiterpene lactones suggests that this compound may possess other significant biological effects that remain undiscovered.
Future research should systematically screen this compound against a broader array of biological targets. Areas of potential interest include its anti-inflammatory, antimicrobial, and neuroprotective effects, which have been observed for other related sesquiterpene lactones. researchgate.netmdpi.com For instance, many sesquiterpene lactones exhibit potent anti-inflammatory activity by inhibiting key signaling pathways such as NF-κB. researchgate.netnih.gov Investigating whether this compound shares these properties could open up new therapeutic applications.
Furthermore, its activity against various pathogens is an area ripe for exploration. Initial findings have shown that this compound and its analogs are active against the Dengue virus. uniatlantico.edu.co This warrants a more extensive investigation into its efficacy against other viruses, as well as against bacterial and fungal pathogens. researchgate.netresearchgate.net The antiplasmodial activity of this compound derivatives also suggests a potential for developing new antimalarial agents. mdpi.comencyclopedia.pub
Table 1: Reported Antiviral Activity of this compound and its Analogs
| Compound | Virus Strain | Cell Line | Activity/Endpoint | Result | Citation |
|---|---|---|---|---|---|
| Rupicoline | DENV-2/NG | Vero | % Infection (Pre-treatment) | 29.6% | uniatlantico.edu.co |
| Rupicoline | DENV-2/NG | Vero | % Infection (Trans-treatment) | 75.7% | uniatlantico.edu.co |
| Rupicoline | DENV-2/16681 | Vero | % Infection (Trans-treatment) | 75.3% | uniatlantico.edu.co |
| Rupicoline | DENV-2/NG & DENV-2/16681 | Vero | % Infection (Combined treatment) | 3.5% | uniatlantico.edu.co |
| Voacangine-7-hydroxyindolenine | DENV-2/NG | Vero | % Infection (Pre-treatment) | 16.4% | uniatlantico.edu.co |
Table 2: Reported Antiplasmodial Activity of this compound Derivatives
| Compound | Plasmodium Strain | Activity/Endpoint | Result (IC₅₀) | Citation |
|---|---|---|---|---|
| This compound-8-O-acetate | PoW | Cytotoxicity | 12.5 µg/mL | mdpi.comencyclopedia.pub |
| This compound-8-O-acetate | Dd2 | Cytotoxicity | 10.8 µg/mL | mdpi.comencyclopedia.pub |
| 1-Desoxy-1a-peroxy-rupicolin A-8-O-acetate | PoW | Cytotoxicity | 8.7 µg/mL | mdpi.comencyclopedia.pub |
Development of Advanced Synthetic Methodologies for Complex Analogs
The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. While the total synthesis of complex natural products is a significant challenge, it provides an opportunity to create structurally diverse analogs that may possess improved activity, selectivity, or pharmacokinetic properties. stanford.eduepfl.chwikipedia.org Currently, there is a lack of published research on the total synthesis of this compound itself, representing a clear research gap and an opportunity for synthetic chemists.
Future research should focus on developing novel synthetic strategies to access the core structure of this compound. This could involve exploring innovative cyclization reactions or employing new catalytic methods. For instance, the Bargellini reaction has been proposed as a potential method for accessing analogs of rupicoline. researchgate.net The ability to synthesize a wide range of analogs would facilitate comprehensive structure-activity relationship (SAR) studies. These studies are essential for identifying the key structural features responsible for its biological activity and for designing new compounds with enhanced therapeutic profiles. mdpi.com
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the cellular effects of this compound, future research should integrate various "omics" technologies. frontiersin.org Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the global changes that occur in cells upon treatment with the compound. maxapress.comnih.gov This multi-omics approach can help to identify not only the primary targets of this compound but also the downstream signaling pathways and metabolic networks that are affected. uic.eduresearchgate.net
For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression that are indicative of the activation or inhibition of specific cellular programs. Proteomics could identify proteins that directly bind to this compound or whose expression or post-translational modification state is altered. Metabolomics could uncover changes in cellular metabolism, providing further insights into the compound's mechanism of action. The integration of these large datasets requires sophisticated bioinformatics tools but offers an unparalleled opportunity to understand the systems-level effects of this compound and to generate new hypotheses about its function. nih.govresearchgate.net
Potential as a Chemical Probe for Fundamental Biological Processes
Beyond its therapeutic potential, this compound could also serve as a valuable research tool. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. Given its biological activity, this compound or its derivatives could potentially be developed into chemical probes to investigate fundamental biological processes.
To be an effective chemical probe, a compound must exhibit high potency and selectivity for its target. While the selectivity of this compound is currently not well-characterized, the development of more selective analogs through synthetic chemistry could yield valuable tools for chemical biology. For instance, fluorinated derivatives of other sesquiterpene lactones have been synthesized to serve as 19F NMR probes to study their mechanism of action. acs.orgnih.gov A similar strategy could be applied to this compound. By attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups to the molecule, researchers could create probes for target identification, imaging, and affinity purification studies. The development of such probes would not only advance our understanding of this compound's own mechanism but also provide tools to explore the biology of its cellular targets.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Rupicolin A’s biological activity using established frameworks?
- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Specific cell lines or in vivo models (e.g., cancer cells).
- Intervention: this compound dosage ranges or delivery methods.
- Comparison: Existing compounds with similar mechanisms (e.g., taxanes).
- Outcome: Metrics like apoptosis rates or IC50 values.
- Time: Duration of exposure (e.g., 24–72 hours).
Additionally, evaluate feasibility and novelty using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental design principles should guide in vitro studies of this compound’s efficacy?
- Methodological Answer :
- Controls : Include positive (e.g., known cytotoxic agents) and negative controls (vehicle-only treatments).
- Replication : Repeat experiments across multiple batches (≥3 biological replicates) to account for variability .
- Dose-Response Curves : Use log-scale concentrations to determine IC50 values and assess potency thresholds.
- Documentation : Report detailed protocols (e.g., cell culture conditions, assay plate layouts) in supplementary materials to enable replication .
Q. How to conduct a systematic literature review on this compound’s known mechanisms and gaps?
- Methodological Answer :
- Search Strategy : Use keywords (e.g., “this compound AND apoptosis”) in databases like PubMed and Scopus, filtered by publication date (e.g., 2010–2025) and citation count (≥10) .
- Data Extraction : Tabulate findings on molecular targets (e.g., tubulin polymerization inhibition), model systems, and conflicting results.
- Gap Analysis : Identify understudied areas (e.g., synergistic effects with immunotherapy) using frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound’s mechanism of action?
- Methodological Answer :
- Root-Cause Analysis : Compare variables such as:
- Purity: Validate compound identity via NMR and HPLC (>95% purity) .
- Assay Conditions: Differences in pH, temperature, or solvent (e.g., DMSO concentration).
- Cell Line Specificity: Test across diverse models (e.g., primary vs. immortalized cells).
- Statistical Reconciliation : Apply meta-analysis to pooled data, assessing heterogeneity via I² statistics .
Q. What strategies optimize the isolation and purification of this compound from natural sources?
- Methodological Answer :
- Extraction : Use gradient solvent systems (e.g., hexane:ethyl acetate) for selective solubility.
- Chromatography : Employ HPLC-DAD or LC-MS for peak identification, referencing retention times against authenticated standards .
- Yield Improvement : Test variables like extraction time, solvent-to-material ratio, and column packing material .
Q. How to integrate this compound’s experimental findings with existing pharmacological theories?
- Methodological Answer :
- Mechanistic Modeling : Use molecular docking simulations to predict binding affinities for hypothesized targets (e.g., β-tubulin) .
- Pathway Analysis : Map transcriptomic/proteomic data onto KEGG or Reactome pathways to identify upstream/downstream regulators .
- Contradiction Management : Apply dialectical analysis (principal vs. secondary contradictions) to prioritize hypotheses for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
